Antithermin

Beschreibung

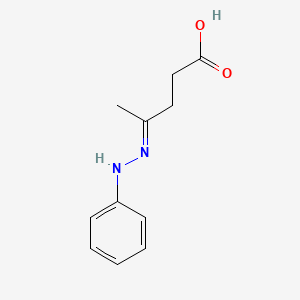

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4E)-4-(phenylhydrazinylidene)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUZPWRIZWXRB-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-60-3 | |

| Record name | Levulinic acid phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVULINIC ACID PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR7P8D8CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Early Pharmaceutical Relevance of Antithermin

Genesis and Initial Therapeutic Application of the Chemical Compound

Antithermin, chemically known as phenylhydrazine (B124118) levulinic acid, emerged in the late 19th century as part of a wave of synthetic drug development. uanl.mxwikimedia.org Its creation is linked to phenylhydrazine, a compound first characterized by Hermann Emil Fischer in 1875. jcu.cz Phenylhydrazine served as a key intermediate in the synthesis of several early synthetic drugs, including the well-known antipyretic, antipyrin. wikimedia.orgtaylorandfrancis.com

The primary therapeutic application for which this compound was developed was as an antipyretic, a substance that reduces fever. uanl.mxnih.govekb.egwikimedia.org Derivatives of phenylhydrazine were among the first classes of compounds explored for this purpose toward the end of the 19th century, a period of intense search for synthetic alternatives to natural fever-reducing agents. jcu.cz this compound was specifically the result of a reaction between phenylhydrazine and levulinic acid. uanl.mx

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Systematic Name | 4-(2-phenylhydrazinylidene)pentanoic acid |

| Common Synonyms | This compound, Levulinic acid phenylhydrazone |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Parent Compound | Phenylhydrazine, Levulinic Acid |

Early Reports and Observations on this compound's Physiological Effects

Early investigations into the physiological effects of this compound and related phenylhydrazine derivatives quickly revealed significant toxic properties. wikimedia.org While the compound did exhibit the intended antipyretic (fever-reducing) effects, its use was marred by its dangerous action on red blood cells. jcu.czekb.eg

Reports from the era noted that phenylhydrazine acts as a hemolytic agent, meaning it induces the rupture or destruction (lysis) of red blood cells. nih.gov This process was observed to be a result of oxidative stress on the erythrocytes. jcu.cz The interaction leads to the oxidation of oxyhemoglobin to methemoglobin, the denaturation of cytoskeletal proteins, and ultimately, hemolytic anemia. nih.gov These toxic effects were a major drawback and were considered a dangerous side effect of the therapeutic action. jcu.czekb.eg

Table 2: Summary of Early Research Findings on Phenylhydrazine Derivatives

| Research Area | Observation | Reference |

|---|---|---|

| Primary Action | Antipyretic (fever reduction) | nih.gov, ekb.eg |

| Major Toxic Effect | Hemolytic action (destruction of red blood cells) | jcu.cz, nih.gov |

| Mechanism of Toxicity | Inducement of oxidative stress in erythrocytes | jcu.cz |

Historical Trajectory of this compound's Use in Clinical Practice

This compound was introduced into clinical practice as an antipyretic agent, but its trajectory was short-lived and limited. uanl.mxtaylorandfrancis.com The significant toxicity associated with its parent compound, phenylhydrazine, ultimately curtailed its therapeutic use. jcu.czwikimedia.org

The dangerous effects on red blood cells meant that this compound and similar derivatives were deemed too toxic for widespread or continued application in medicine. jcu.czwikimedia.org While phenylhydrazine itself found a different, albeit niche, medical application for treating polycythemia vera (a disorder characterized by an excess of red blood cells) and for the experimental induction of anemia in animal models, this compound did not achieve lasting relevance as a therapeutic agent. jcu.cznih.gov Its story is representative of many early synthetic drugs where the initial therapeutic promise was overshadowed by an unacceptable toxicity profile, leading to its eventual abandonment in clinical practice.

Synthetic Methodologies and Precursor Chemistry of Antithermin

Chemical Pathways for the Synthesis of Antithermin

The primary chemical pathway for the synthesis of this compound involves the direct condensation reaction between levulinic acid and phenylhydrazine (B124118). wikimedia.orgwikimedia.org This reaction results in the formation of a phenylhydrazone derivative of levulinic acid. drugfuture.com

The process is typically carried out by heating the two reactants in an aqueous solution. wikimedia.org The ketone group (C=O) on the levulinic acid molecule reacts with the terminal amine group (-NH2) of the phenylhydrazine. This condensation reaction eliminates a molecule of water and forms a carbon-nitrogen double bond (C=N), characteristic of a hydrazone. The resulting molecule, this compound, incorporates the structures of both precursors. pageplace.dedrugfuture.com While it was once considered for use as an antipyretic, it has largely fallen out of use due to its toxicity. pageplace.dewikimedia.org

Role and Reactivity of Phenylhydrazine in this compound Synthesis

Phenylhydrazine (C₆H₅NHNH₂) is a crucial precursor in the synthesis of this compound, serving as the nitrogen-containing component that forms the hydrazone structure. wikimedia.orgwikimedia.org It is a derivative of hydrazine (B178648) and a versatile organic synthesis raw material used in the production of dyes, pharmaceuticals, and pesticides. google.comgoogle.com

In the synthesis of this compound, phenylhydrazine functions as a nucleophile. The nitrogen atom of its amino group attacks the electrophilic carbonyl carbon of levulinic acid's ketone group. Phenylhydrazine is an intermediate product in the formation of other compounds as well, highlighting its utility in organic synthesis. wikimedia.org Modern synthesis methods for phenylhydrazine itself, using aniline (B41778) and butanone azine with a recyclable catalyst, can achieve yields of over 90%, offering an efficient and environmentally friendly route to obtaining this key precursor. google.com

Table 1: Properties of Phenylhydrazine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂ |

| Appearance | White monoclinic prismatic crystals or oily liquid |

| Boiling Point | 243.5 °C |

Source: Google Patents google.com

Significance of Levulinic Acid as a Building Block for this compound

Levulinic acid (CH₃COCH₂CH₂COOH), also known as 4-oxopentanoic acid, is the second essential building block for this compound. drugfuture.comchemsrc.com Its significance lies in its status as a versatile platform chemical derived from the acid-catalyzed degradation of biomass, such as low-grade cellulose, starch, or cane sugar. drugfuture.comorgsyn.orggoogle.com

The structure of levulinic acid is notable for containing two distinct functional groups: a ketone (carbonyl) group and a carboxylic acid group. drugfuture.com This bifunctionality allows it to be a precursor in the synthesis of a wide array of other chemicals, including plasticizers, resins, and pharmaceuticals. google.com In the context of this compound synthesis, its ketone group provides the reactive site for the condensation reaction with phenylhydrazine. pageplace.dedrugfuture.com The carboxylic acid group remains in the final this compound structure. pageplace.de

Table 2: Properties of Levulinic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Melting Point | 33-35 °C |

| Boiling Point | 245-246 °C |

| Appearance | Plates or leaflets (commercial product is yellow) |

Source: DrugFuture Chemical Index Database drugfuture.com

Synthetic Efficiency and Yield Considerations in this compound Production

The production of the precursors has been a subject of significant research to improve efficiency.

Levulinic Acid Yield: Traditional laboratory methods for producing levulinic acid from carbohydrates like cane sugar by boiling with hydrochloric acid report yields of approximately 21–22%. orgsyn.org More modern approaches using solid acid catalysts have demonstrated improved yields, with some processes reporting yields as high as 61% to 71%. google.com The formation of byproducts like formic acid and char can complicate purification and reduce the effective yield. google.com

Phenylhydrazine Yield: The synthesis of phenylhydrazine has also seen advancements. While older methods involving diazotization and reduction could result in moderate yields (around 60.3% for the hydrochloride salt), newer, greener technologies report yields exceeding 90%. google.comgoogle.com

The efficiency of the final condensation reaction to form this compound would be influenced by standard chemical principles, including reaction temperature, concentration of reactants, and the effective removal of the water byproduct to drive the reaction to completion. The purity of the phenylhydrazine and levulinic acid starting materials would also be a critical factor in maximizing the yield and minimizing purification steps.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| Acetaldehyde |

| Aniline |

| This compound (Phenylhydrazine-levulinic acid) |

| Butanone azine |

| Carbon |

| Chlorine |

| Ether |

| Ethanol |

| Formic Acid |

| Formaldehyde |

| Hydrazine |

| Hydrochloric acid |

| Levulinic acid (4-oxopentanoic acid) |

| Nitrogen |

| Phenylhydrazine |

| Sodium hydroxide |

| Sodium nitrite |

| Sodium sulfite |

| Sulfur dioxide |

| Toluene |

Pharmacological Characterization of Antithermin: Historical and Theoretical Perspectives

Antipyretic Action and Proposed Pharmacodynamic Mechanisms of Antithermin

This compound, chemically known as 2,3-dimethyl-1-phenyl-4-hydrazinopyrazol-5-one, was historically recognized for its antipyretic, or fever-reducing, properties. nih.govjcu.czresearchgate.net Its introduction followed the discovery of other synthetic antipyretics and was based on the therapeutic effects observed in its parent class of compounds, the phenylhydrazines. researchgate.net

The primary mechanism by which modern antipyretic drugs exert their effect is through the inhibition of prostaglandin (B15479496) synthesis within the hypothalamus, the brain's thermoregulatory center. nih.gov Fever is a physiological response to stimuli, such as infection, which triggers the release of pyrogens. These pyrogens lead to an increase in the concentration of prostaglandin E2 (PGE2), which in turn elevates the hypothalamic set point for body temperature. nih.gov Most antipyretic agents work by inhibiting the cyclooxygenase (COX) enzyme, which is essential for the conversion of arachidonic acid into prostaglandins (B1171923). nih.govwikipedia.org By reducing PGE2 levels, these drugs cause the hypothalamus to lower the temperature set point, thereby reducing fever. wikipedia.org It is proposed that this compound's antipyretic action follows this general mechanism, targeting the synthesis of prostaglandins in the central nervous system.

Comparative Analysis of this compound with Other Historical Antipyretics

The late 19th and early 20th centuries saw the introduction of several synthetic antipyretics, each with a unique chemical structure and pharmacological profile. A comparative analysis of this compound with its contemporaries, such as Antipyrine (B355649), Acetanilide, and Phenacetin, highlights the structure-activity relationships and toxicological challenges of the era.

Antipyrine (Phenazone): Like this compound, Antipyrine is a pyrazolone (B3327878) derivative. It was synthesized from a reaction involving a phenylhydrazine (B124118) derivative and became one of the most widely used drugs in the world for treating fever until it was surpassed by aspirin. researchgate.net Its success demonstrated the therapeutic potential of the pyrazolone scaffold.

Acetanilide and Phenacetin: These compounds belong to the class of p-aminophenol derivatives and were also used extensively as analgesics and antipyretics. imrpress.com However, their use was curtailed due to significant toxicity. Acetanilide and Phenacetin were later discovered to be metabolized in the body to acetaminophen (B1664979) (paracetamol), which was the active agent and possessed a much better safety profile. imrpress.com This discovery was a pivotal moment in pharmacology, illustrating the concept of a prodrug and the importance of understanding metabolic pathways.

The following table provides a comparative overview of these historical antipyretics.

Table 1: Comparative Analysis of Historical Antipyretics| Feature | This compound | Antipyrine (Phenazone) | Acetanilide | Phenacetin |

|---|---|---|---|---|

| Chemical Class | Phenylhydrazine / Pyrazolone Derivative | Pyrazolone Derivative researchgate.net | p-Aminophenol Derivative imrpress.com | p-Aminophenol Derivative imrpress.com |

| Primary Historical Use | Antipyretic nih.govresearchgate.net | Antipyretic, Analgesic researchgate.net | Antipyretic, Analgesic imrpress.com | Antipyretic, Analgesic imrpress.com |

| Proposed Antipyretic Mechanism | Inhibition of Prostaglandin Synthesis (putative) nih.gov | Inhibition of Prostaglandin Synthesis researchgate.net | Metabolized to Acetaminophen, which inhibits Prostaglandin Synthesis imrpress.com | Metabolized to Acetaminophen, which inhibits Prostaglandin Synthesis imrpress.com |

| Primary Reason for Decline | Hematological Toxicity (Hemolysis) jcu.cz | Superseded by more effective drugs like Aspirin researchgate.net | High Toxicity (Methemoglobinemia) | High Toxicity (Nephropathy, Carcinogenicity) imrpress.com |

Receptor Interactions and Cellular Targets of this compound (Hypothetical Exploration)

Direct experimental data on the specific receptor interactions of this compound are absent from historical literature. However, a hypothetical exploration based on its proposed mechanism and the known targets of its chemical class can provide a theoretical framework.

The most probable molecular target for this compound's antipyretic activity is the cyclooxygenase (COX) enzyme . nih.gov It is hypothesized that this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs) and antipyretics, binds to the active site of COX enzymes (both COX-1 and COX-2 isoforms), preventing them from converting arachidonic acid into prostaglandin precursors. nih.govwikipedia.org This inhibition within the central nervous system would lead to the observed reduction in fever.

In modern drug discovery, the precise nature of such interactions is explored using molecular docking . nih.govresearchgate.net This computational technique models the binding of a ligand (like this compound) to the three-dimensional structure of a target protein (like COX-2). nih.gov A hypothetical docking study for this compound would predict its preferred orientation within the enzyme's active site and calculate its binding affinity. researchgate.net Such studies on other anti-inflammatory agents have been crucial in designing more selective and potent drugs. researchgate.net It could be theorized that the phenyl and pyrazolone moieties of the this compound structure would form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the COX enzyme, stabilizing the complex and blocking its function.

Separate from its antipyretic target, the primary cellular target for this compound's toxic effects is the erythrocyte (red blood cell) . The pharmacodynamic effects of phenylhydrazine are mediated by its ability to induce oxidative damage to red blood cell components, particularly hemoglobin and membrane lipids, leading to hemolysis. jcu.czresearchgate.net This interaction is not a specific receptor-ligand binding in the traditional sense but rather a chemically-mediated pathological process.

Toxicological Profile and Mechanisms of Adverse Reactions of Antithermin

Historical Documentation of Antithermin-Induced Toxicity

This compound, also known as levulinic acid phenylhydrazone, has a history of use that has been marked by concerns over its toxicity. wikimedia.org Early 20th-century literature notes that while it was explored for its therapeutic properties, its use was limited due to its toxic nature. wikimedia.org Reports from that era suggest that derivatives of this type were generally considered too toxic for widespread use. wikimedia.org Some historical texts make passing mention of "this compound" in lists of new therapeutic agents, but detailed toxicological studies from this period are scarce. wikimedia.orgwikimedia.orgwikimedia.org One source from 1917 indicated that this compound was deemed too toxic for use. wikimedia.org

Analysis of Systemic Manifestations of this compound Toxicity

The systemic manifestations of toxicity related to compounds structurally similar to this compound primarily involve hematological and pyretic effects. While specific data on this compound is limited, related phenylhydrazine (B124118) derivatives are known to induce toxic anemia. wikimedia.org The broader class of hydrazines, to which the phenylhydrazone moiety of this compound belongs, has been associated with various systemic toxicities.

Table 1: Potential Systemic Manifestations Based on Related Compounds

| System | Manifestation | Related Compound Class |

|---|---|---|

| Hematologic | Toxic Anemia | Phenylhydrazines wikimedia.org |

Investigation into the Molecular and Cellular Basis of this compound's Toxic Effects

The precise molecular and cellular basis of this compound's toxicity is not well-documented. However, based on its chemical structure as a phenylhydrazone derivative of levulinic acid, several mechanisms can be inferred. Phenylhydrazine and its derivatives are known to be potent hemolytic agents, causing oxidative stress within red blood cells. This leads to the formation of methemoglobin and subsequent hemolysis.

Research into compounds with similar structures suggests potential interactions with cellular metabolism and proliferation. Some studies on related phenylhydrazone compounds have explored their cytotoxic effects, though the specific pathways are not fully elucidated. Toxicants can induce cell injury through various mechanisms, including disruption of cell membrane integrity, loss of cellular maintenance functions, and impairment of energy production. libretexts.org Nonlethal cell injury may lead to cellular degeneration, such as the accumulation of lipids (steatosis), which is a common effect of some toxic exposures. libretexts.org When cellular damage surpasses the capacity for repair, cell death occurs through processes like necrosis or apoptosis. libretexts.org

Etiology of Gastrointestinal Irritation Associated with this compound Exposure

The etiology of gastrointestinal irritation associated with this compound exposure is not specifically detailed in the available literature. However, gastrointestinal side effects are common with many orally administered chemical compounds. nih.gov The mechanisms can be multifactorial, including direct irritation of the gastrointestinal mucosa, disruption of the normal gut flora, or systemic effects that manifest in the gastrointestinal tract. For instance, some drugs can cause gastrointestinal issues due to receptor mimicry with receptors in the digestive system. nih.gov While there is no direct evidence for this compound, it is plausible that as a chemical irritant, it could directly damage the mucosal lining of the stomach and intestines, leading to inflammation and discomfort.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Levulinic acid phenylhydrazone |

| Levulinic acid |

| Phenylhydrazine |

Metabolic Pathways and Biotransformation of Antithermin Theoretical

Identification of Predicted Metabolic Transformations of the Chemical Compound

The metabolism of Antithermin is predicted to involve several key transformations, primarily targeting the phenylhydrazine (B124118) moiety, which is known to undergo extensive biotransformation. who.int The levulinic acid part, being a keto acid, may also be subject to metabolic processes.

Predicted metabolic transformations include:

Hydroxylation: The aromatic ring of the phenylhydrazine portion of this compound is susceptible to hydroxylation, a common phase I metabolic reaction. This would likely result in the formation of phenolic metabolites, such as p-hydroxy-Antithermin. This prediction is based on the known metabolism of phenylhydrazine, which is hydroxylated to p-hydroxyphenylhydrazine. who.int

Conjugation: Following hydroxylation, the newly introduced hydroxyl group can undergo phase II conjugation reactions. The most probable conjugation pathway is glucuronidation, forming a glucuronide conjugate of the hydroxylated this compound. who.int This process increases the water solubility of the metabolite, facilitating its excretion.

N-Oxidation: The nitrogen atoms of the hydrazone linkage are potential sites for oxidation, leading to the formation of N-oxide metabolites.

Cleavage of the Hydrazone Bond: The C=N bond of the hydrazone could be susceptible to enzymatic or spontaneous cleavage, which would regenerate levulinic acid and phenylhydrazine or its metabolic derivatives.

Formation of Reactive Intermediates: The metabolism of the phenylhydrazine moiety is known to produce reactive intermediates, such as phenyldiazine and phenyl radicals. researchgate.net It is plausible that the biotransformation of this compound could also generate these highly reactive species.

The following table summarizes the predicted metabolic transformations of this compound.

| Transformation | Predicted Metabolite(s) | Precursor Structure |

| Aromatic Hydroxylation | p-hydroxy-Antithermin | This compound |

| Glucuronidation | p-hydroxy-Antithermin-glucuronide | p-hydroxy-Antithermin |

| Hydrazone Cleavage | Levulinic acid, Phenylhydrazine/metabolites | This compound |

| Radical Formation | Phenyl radical | Phenylhydrazine moiety |

Enzymatic Systems Involved in this compound Biotransformation

The predicted metabolic transformations of this compound would be catalyzed by several key enzyme systems.

Cytochrome P450 (CYP) Enzymes: The hydroxylation of the aromatic ring is a hallmark reaction of the CYP superfamily of enzymes. who.int Specific CYP isozymes, likely located in the liver, would be responsible for this initial phase I metabolic step.

UDP-Glucuronosyltransferases (UGTs): The conjugation of the hydroxylated metabolites with glucuronic acid is catalyzed by UGTs. This phase II reaction is crucial for the detoxification and elimination of xenobiotics.

Other Oxidoreductases: The potential N-oxidation and cleavage of the hydrazone bond may be mediated by various oxidoreductases present in the liver and other tissues.

The table below details the enzymatic systems predicted to be involved in this compound metabolism.

| Enzyme System | Metabolic Reaction Catalyzed | Predicted Substrate |

| Cytochrome P450 (CYP) | Aromatic Hydroxylation | This compound |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | p-hydroxy-Antithermin |

| Various Oxidoreductases | N-oxidation, Hydrazone Cleavage | This compound |

Analysis of Metabolite Formation and Excretion Kinetics

Direct experimental data on the kinetics of this compound metabolite formation and excretion are not available. However, based on studies of phenylhydrazine, some predictions can be made. The metabolism of phenylhydrazine is extensive, but its excretion is relatively slow, with about 50% of a single dose being excreted within four days in rabbits. who.int This suggests that the metabolites of this compound may also have a prolonged residence time in the body.

The rate of formation of hydroxylated and conjugated metabolites will depend on the activity of the involved CYP and UGT enzymes. The excretion of the water-soluble glucuronide conjugates is expected to occur primarily via the urine. who.int The potential for bioaccumulation of this compound or its lipophilic metabolites cannot be ruled out, especially with repeated exposure, given the slow excretion profile of related compounds.

Impact of Biotransformation on this compound's Pharmacological and Toxicological Profile

The biotransformation of this compound is expected to have a significant impact on its biological activity and toxicity.

Detoxification: The hydroxylation and subsequent glucuronidation of this compound are generally considered detoxification pathways. These modifications increase the polarity of the molecule, facilitating its clearance from the body and reducing its potential to interact with cellular targets.

Toxification: Conversely, the metabolic activation of the phenylhydrazine moiety to reactive intermediates is a major toxification pathway. The formation of phenyl radicals can lead to oxidative stress and cellular damage, which is consistent with the known toxicity of phenylhydrazine. who.intresearchgate.net The historical classification of this compound as a toxic compound suggests that these toxification pathways may be significant. wikimedia.org

Structure Activity Relationship Sar Studies of Antithermin and Its Analogs

Correlative Analysis of Antithermin's Structure with its Antipyretic Activity

The antipyretic, or fever-reducing, activity of this compound and its analogs is intrinsically linked to their chemical structure, specifically the phenylhydrazine (B124118) and derived pyrazolone (B3327878) moieties. Phenylhydrazine derivatives were among the first synthetic compounds used as antipyretics. jcu.cztaylorandfrancis.com Their mechanism of action is primarily centered on the inhibition of prostaglandin (B15479496) synthesis within the hypothalamus, the brain's thermoregulatory center. violapharm.comnih.gov Prostaglandin E2 (PGE2) is a key molecule that elevates the hypothalamic set point for body temperature during a fever; by reducing PGE2 levels, these compounds help restore the normal temperature. nih.gov

The core structure responsible for this activity is the pyrazolone nucleus, which is synthesized from phenylhydrazine. researchgate.netipinnovative.com A classic example is antipyrine (B355649) (phenazone), a pyrazolone derivative developed in the 1880s, which demonstrated potent antipyretic and analgesic properties. taylorandfrancis.comresearchgate.net The effectiveness of these compounds is influenced by the specific chemical groups attached to the core structure. Structure-activity relationship (SAR) studies on various pyrazolone derivatives have shown that substitutions on the phenyl ring and the pyrazolone ring can significantly modulate antipyretic efficacy. For instance, the presence of electron-releasing groups on a phenyl ring attached to a pyrimidine-substituted pyrazolone was found to increase antipyretic and anti-inflammatory activities. researchgate.net

The general structural requirements for the antipyretic activity of this compound and related compounds can be summarized as follows:

The Phenylhydrazine Backbone: This is the foundational component from which active compounds are derived.

The Pyrazolone Ring: This heterocyclic moiety, formed by the reaction of phenylhydrazine with a keto-ester, is a critical pharmacophore for antipyretic action. researchgate.netipinnovative.com

Substituents on the Rings: The type and position of chemical groups on both the phenyl and pyrazolone rings can fine-tune the compound's potency and efficacy. researchgate.net

| Structural Feature | Influence on Antipyretic Activity | Reference |

| Phenylhydrazine Moiety | Essential precursor for the active pyrazolone structure. | jcu.cztaylorandfrancis.com |

| Pyrazolone Nucleus | Considered the key pharmacophore for antipyretic and analgesic effects. | researchgate.netipinnovative.com |

| Substitutions (e.g., Electron-Releasing Groups) | Can enhance the potency of the antipyretic effect. | researchgate.net |

Structural Determinants of this compound's Toxicity

The primary structural feature responsible for the toxicity of this compound and other phenylhydrazine derivatives is the phenylhydrazine moiety itself. jcu.cz This part of the molecule is associated with significant haematotoxicity, primarily causing damage to red blood cells, which can lead to haemolytic anaemia. jcu.czresearchgate.net

The mechanism of this toxicity involves oxidative stress. Phenylhydrazine can induce the formation of reactive oxygen species (ROS) and free radicals. jcu.czresearchgate.net This leads to a cascade of damaging events within red blood cells, including:

Lipid Peroxidation: The cell membrane's lipids are attacked by ROS, compromising membrane integrity. jcu.cz

Oxidative Degradation of Proteins: Critical structural proteins like spectrin (B1175318) in the red blood cell membrane skeleton are damaged, leading to changes in cell shape and deformability. jcu.czresearchgate.net

Methemoglobin Formation: The iron in haemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which cannot transport oxygen. researchgate.net

This oxidative damage ultimately results in the destruction of red blood cells. jcu.cz Beyond haematotoxicity, exposure to phenylhydrazine can also cause secondary damage to the spleen and liver. jcu.cz Furthermore, some studies have indicated that phenylhydrazine can be mutagenic in vitro and may exhibit genotoxic and carcinogenic activity in vivo. jcu.czresearchgate.net

| Structural Component | Associated Toxicity | Mechanism | Reference |

| Phenylhydrazine Moiety | Haematotoxicity (Haemolytic Anaemia), Liver Damage, Spleen Damage | Induction of Reactive Oxygen Species (ROS), Oxidative Stress, Lipid Peroxidation | jcu.czresearchgate.net |

| Phenylhydrazine Moiety | Mutagenicity, Carcinogenicity | Genotoxic Activity | jcu.czresearchgate.net |

Design Principles for Modulating the Therapeutic Index of Phenylhydrazine-Derived Compounds

The significant toxicity associated with the phenylhydrazine structure has driven efforts to design new derivatives with an improved therapeutic index—maximizing therapeutic effects while minimizing toxicity. The core principle is to structurally modify the parent molecule to reduce its capacity to induce oxidative stress without losing its desired antipyretic or other therapeutic activities. researchgate.net

Key design strategies include:

Modification of the Hydrazine (B178648) Group: Altering the reactivity of the hydrazine component is a primary goal. Synthesizing N-aroyl-N'-phenyl-hydrazines, for example, has been explored. Studies on halogen-substituted versions of these compounds showed they retained biological activity (in this case, fungistatic) but with significantly reduced acute toxicity in animal models. nih.gov

Rational Drug Design and Screening: Modern approaches involve the rational design of molecules based on an understanding of the target, followed by screening to identify compounds with optimal activity and safety profiles. nih.gov This allows for a more targeted exploration of chemical space to find derivatives that maintain therapeutic action while being less likely to engage in the chemical reactions that cause toxicity.

The overarching goal is to create a molecule that retains its ability to interact with its therapeutic target (e.g., the cyclooxygenase enzyme for antipyretic effect) but has a reduced tendency to generate harmful reactive oxygen species, thus uncoupling the efficacy from the toxicity. researchgate.netnih.gov

Exploration of this compound Derivatives with Modified Efficacy and Safety Profiles

In line with the design principles mentioned above, various research efforts have focused on synthesizing and evaluating derivatives of phenylhydrazine and pyrazolone to identify new compounds with improved therapeutic potential.

One area of exploration involves creating more complex molecules where the pyrazolone nucleus is linked to other heterocyclic systems. For instance, a series of 4-(2-amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one derivatives and their corresponding Schiff bases were synthesized and evaluated for anti-inflammatory, analgesic, and antipyretic activities. researchgate.net This work aimed to combine the known activity of the pyrazolone core with the diverse biological functions of the pyrimidine (B1678525) moiety to create novel, potentially safer therapeutic agents. researchgate.net

Another approach has been the synthesis of phenylhydrazone derivatives. Hydrazones are a class of compounds characterized by a -NHN=C- substructure. jst.go.jp In one study, a series of phenylhydrazone derivatives that also contained two carbonic acid ester groups were synthesized. Bioassays revealed that some of these new compounds possessed strong antifungal activity, demonstrating that structural modification can lead to new therapeutic applications for the phenylhydrazine scaffold. jst.go.jp

Furthermore, research into halogen-substituted N-aroyl-N'-phenyl-hydrazines found that these derivatives were effective as fungistatic agents and were significantly less toxic than other sulfur-containing fungicides in mouse studies. nih.gov This highlights a successful modification of the core phenylhydrazine structure to mitigate toxicity while retaining potent biological activity. nih.gov These explorations underscore the potential to develop safer and more effective drugs by systematically modifying the foundational phenylhydrazine structure.

| Derivative Class | Structural Modification | Observed Outcome | Reference |

| Pyrimidine-Pyrazolone Hybrids | Attachment of a substituted pyrimidine ring to the pyrazolone core. | Potential for new anti-inflammatory, analgesic, and antipyretic agents. | researchgate.net |

| Phenylhydrazones with Ester Groups | Creation of a hydrazone from phenylhydrazine and introduction of carbonate ester groups. | Strong antifungal activity, demonstrating novel therapeutic potential. | jst.go.jp |

| Halogenated N-Aroyl-N'-Phenylhydrazines | Acylation of the hydrazine and halogen substitution on the phenyl ring. | Effective fungistatic activity with relatively low acute toxicity. | nih.gov |

Analytical Chemistry and Detection Methodologies for Antithermin

Historical Techniques for the Qualitative and Quantitative Analysis of Antithermin

In the late 19th and early 20th centuries, the analysis of organic compounds like this compound relied on a combination of physical property measurements and qualitative chemical tests designed to identify its key functional groups. Quantitative analysis was often more challenging and less precise than modern methods.

Qualitative Analysis:

The primary approach to identifying this compound would have involved a series of classification tests. These tests, based on characteristic chemical reactions, would confirm the presence of the phenylhydrazine (B124118) and ketone functionalities.

Phenylhydrazine Moiety: The presence of the phenylhydrazine group could be confirmed through reactions that are characteristic of hydrazines. For instance, its reducing properties could be observed.

Ketone Group: The ketone group in the levulinic acid portion of the molecule would be identified using specific carbonyl group tests. A common historical method was the reaction with 2,4-dinitrophenylhydrazine, which would result in the formation of a brightly colored precipitate (a 2,4-dinitrophenylhydrazone). jst.go.jp

Formation of Derivatives: A crucial part of historical qualitative analysis was the preparation of solid derivatives with sharp melting points. For this compound, reacting it with other carbonyl compounds could produce different hydrazone derivatives. Comparing the melting point of these derivatives with known values would serve as a confirmation of identity. wikimedia.org

Quantitative Analysis:

Historical quantitative methods for a compound like this compound would have been less specific and might have included:

Titrimetric Methods: Based on the acidic nature of the carboxylic acid group in the levulinic acid part, a simple acid-base titration with a standardized alkali solution could have been used for quantification, assuming no other acidic or basic impurities were present.

Gravimetric Analysis: Precipitation of a specific, insoluble derivative, followed by its isolation, drying, and weighing, could provide a quantitative measure.

Colorimetric Methods: Some early colorimetric methods might have been developed based on the formation of a colored complex. For example, the reaction of phenylhydrazine derivatives with certain reagents can produce colored solutions, the intensity of which could be compared against standards. arxiv.org

Table 1: Historical Qualitative Tests Potentially Used for this compound

| Functional Group | Reagent | Expected Observation |

|---|---|---|

| Phenylhydrazine | Fehling's Solution | Reduction of Cu(II) to form a red precipitate of Cu₂O |

| Ketone (Carbonyl) | 2,4-Dinitrophenylhydrazine | Formation of an orange-yellow precipitate |

| Carboxylic Acid | Sodium Bicarbonate | Effervescence (release of CO₂) |

Application of Advanced Spectroscopic Methods for this compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide detailed information about the hydrogen environments in this compound. Distinct signals would be expected for the aromatic protons of the phenyl group, the NH protons of the hydrazine (B178648), and the aliphatic protons of the levulinic acid chain. The chemical shifts and coupling patterns would be diagnostic of the structure. chemicalbook.comacs.orgresearchgate.netrsc.org

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon, the carboxylic acid carbon, and the aliphatic carbons. ekb.egacs.orgresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is excellent for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the hydrazine, the C=O stretch of the ketone, the broad O-H stretch of the carboxylic acid, and the C=C stretches of the aromatic ring. ekb.egrsc.org

Mass Spectrometry (MS):

Mass spectrometry would determine the molecular weight of this compound with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments corresponding to the phenyl group, the hydrazine moiety, and parts of the levulinic acid chain. ekb.egnih.govnih.govnih.govnist.govacs.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

|---|---|

| ¹H NMR | Aromatic protons (δ ~6.8-7.5 ppm), NH protons (variable, broad), CH₂ and CH₃ protons of levulinic acid moiety (δ ~2-3 ppm) |

| ¹³C NMR | Aromatic carbons (δ ~110-150 ppm), Carbonyl carbon (C=O, δ ~200-210 ppm), Carboxylic acid carbon (COOH, δ ~170-180 ppm) |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (ketone, ~1715 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹), C=C aromatic stretch (~1600, 1450 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₁H₁₄N₂O₂. Fragmentation pattern showing loss of phenyl, hydrazine, and carboxyl groups. |

Chromatographic Separations and Purity Assessment of the Chemical Compound

Chromatographic techniques are the cornerstone for separating components of a mixture and assessing the purity of a chemical compound. For a molecule like this compound, both gas and liquid chromatography could be applied, likely after a derivatization step to improve volatility or detectability.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) would be the most probable method for the analysis of this compound. A C18 or phenyl-bonded silica (B1680970) column could be used. arxiv.orgchemicalbook.comsielc.complos.orgtandfonline.com

Detection would typically be achieved using a UV detector, as the phenyl ring in this compound would absorb UV light. A diode-array detector (DAD) could provide spectral information to confirm the peak identity. sielc.com

Purity assessment would involve chromatographing the sample and looking for any impurity peaks. The area percentage of the main peak would give a quantitative measure of purity.

For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Gas Chromatography (GC):

Direct GC analysis of this compound would be challenging due to its low volatility and potential for thermal degradation.

Derivatization would be necessary to convert the non-volatile carboxylic acid and hydrazine groups into more volatile forms, for example, through esterification of the acid and silylation of the hydrazine. The analysis of levulinic acid by GC often involves such derivatization. google.com

GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification of this compound and any related impurities. nih.govnih.govnih.govnist.gov

Bioanalytical Approaches for the Detection of this compound in Complex Matrices

Detecting this compound or its metabolites in biological matrices such as blood or urine presents a significant analytical challenge due to the complexity of these samples and the likely low concentrations of the analyte. Modern bioanalytical methods would typically involve extensive sample preparation followed by sensitive instrumental analysis.

Sample Preparation:

The first step would be to isolate the analyte from the biological matrix. This could involve techniques like protein precipitation (for plasma or serum), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE would likely be the most effective method, using a sorbent that can retain this compound while allowing matrix components to be washed away.

Detection and Quantification:

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis. It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. An HPLC system would separate this compound and its metabolites from endogenous matrix components. The mass spectrometer, operating in selected reaction monitoring (SRM) mode, would provide highly specific and sensitive quantification. This approach is commonly used for the detection of pyrazolone (B3327878) metabolites in urine. frontiersin.orgresearchgate.net

Immunoassays: While none are known to exist for this compound, it would be theoretically possible to develop an enzyme-linked immunosorbent assay (ELISA) for its detection. This would involve generating antibodies that specifically bind to this compound. Immunoassays can be very sensitive but may be subject to cross-reactivity with structurally similar molecules.

Metabolite Identification:

The metabolism of this compound in the body would likely involve modifications to the phenylhydrazine or levulinic acid portions of the molecule. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography would be a key tool for identifying unknown metabolites by providing accurate mass measurements, which can be used to determine their elemental composition. researchgate.net

Contemporary Re Evaluation and Potential Future Research Trajectories for Antithermin

Reassessment of Antithermin's Therapeutic Utility in Modern Pharmacology

This compound was historically employed as an antipyretic (fever reducer), analgesic (pain reliever), and antiseptic. archive.org This places it in a therapeutic category now dominated by highly effective and well-characterized drugs. A modern reassessment of its utility must consider the significant evolution in pharmacology. The development of modern anticoagulants and biologic disease-modifying anti-rheumatic drugs (bDMARDs), for instance, highlights a shift towards highly specific, target-based therapies. mdpi.comnih.gov

The therapeutic landscape for pain and fever has moved from broad-acting compounds like the coal-tar derivatives to agents with more refined mechanisms of action and improved safety profiles. While this compound demonstrated efficacy in its time, it was also noted for causing gastralgia (stomach pain). archive.org In an era where drug safety and patient tolerability are paramount, any re-evaluation would need to demonstrate a significant advantage over existing treatments, which is a substantial hurdle. The primary value in reassessing this compound may not be its revival as a standalone drug but in studying its mechanisms to inform the development of new chemical entities.

Investigation of Novel Biological Activities or Applications for this compound

Beyond its historical uses, the chemical structure of this compound (levulinic acid phenylhydrazone) presents possibilities for novel biological activities. ontosight.ai Research into compounds with similar structural motifs has suggested potential antitumor or cytotoxic effects, although specific studies on this compound are lacking. ontosight.ai The exploration of historical compounds for new applications is a valid strategy in drug discovery; for example, heparin, a long-established anticoagulant, has been investigated for new roles, including antiviral and anti-inflammatory applications. mdpi.com

A systematic investigation of this compound could involve screening it against a wide array of biological targets. Its phenylhydrazone moiety is a feature in various biologically active molecules, suggesting that this compound could serve as a scaffold or starting point for medicinal chemistry campaigns. Potential new research could focus on its effects on cell proliferation, metabolism, or as an inhibitor for specific enzymes. ontosight.ai Any such investigation would be highly preliminary, requiring extensive in-vitro and pre-clinical testing before any therapeutic potential could be claimed.

| Application Type | Specific Use | Supporting Evidence | Status |

|---|---|---|---|

| Historical | Antipyretic (Fever Reducer) | Used historically as a coal-tar derivative antipyretic. archive.org | Obsolete |

| Historical | Analgesic (Pain Reliever) | Employed for its pain-relieving properties. archive.org | Obsolete |

| Historical | Antiseptic | Listed as one of its early uses. archive.org | Obsolete |

| Potential Future | Antitumor / Cytotoxic Agent | General research suggests similar compounds may have such effects. ontosight.ai | Speculative |

| Potential Future | Enzyme Inhibition | The phenylhydrazone structure is present in various enzyme inhibitors. | Hypothetical |

Green Chemistry Principles Applied to the Sustainable Synthesis of this compound or its Analogs

The synthesis of this compound involves the reaction of levulinic acid with phenylhydrazine (B124118). archive.org A modern approach to this synthesis would incorporate the principles of green chemistry to enhance sustainability and reduce environmental impact.

Levulinic acid is considered a key platform chemical derivable from biomass, which aligns with the green chemistry goal of using renewable feedstocks. chemsrc.com The sustainable production of levulinic acid from cellulosic materials is an active area of research. Applying green chemistry to the synthesis of this compound or its analogs could involve several strategies:

Use of Safer Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents.

Catalysis: Employing catalysts (including biocatalysts like enzymes) to improve reaction efficiency, reduce energy consumption, and minimize waste. Enzymatic synthesis has been shown to be highly efficient for other complex bioactive molecules. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy demand.

By focusing on these principles, the chemical synthesis of these historical compounds can be modernized to be more environmentally benign.

| Green Chemistry Principle | Application to this compound/Analog Synthesis |

|---|---|

| Renewable Feedstocks | Utilize levulinic acid derived from sustainable biomass sources. chemsrc.com |

| Safer Solvents & Reagents | Replace hazardous solvents with greener alternatives like water or ethanol. Avoid toxic reagents where possible. |

| Catalysis | Develop catalytic (e.g., enzymatic) methods for the phenylhydrazone formation to improve efficiency and reduce waste. nih.gov |

| Design for Energy Efficiency | Optimize reaction conditions to proceed at lower temperatures and pressures. |

Ethical Considerations in Revisiting Historically Toxic Pharmaceutical Agents

Re-investigating a compound like this compound, which has a known history of toxicity, requires navigating a complex ethical landscape. archive.org Modern research ethics, shaped by historical failures such as the Tuskegee Syphilis Study and the thalidomide (B1683933) tragedy, are founded on principles that prioritize participant safety and informed consent. researchgate.netunlv.edu

The fundamental principles for ethical research as outlined in toxicology and clinical trials include:

Beneficence and Non-Maleficence: The research must have a clear potential benefit that outweighs the foreseeable risks. actasdermo.org For a compound with known toxicity, researchers must demonstrate that modern techniques can mitigate these risks or that the potential therapeutic gain in a specific, serious condition is substantial. genomicaybioeconomia.org

Justice: The selection of research participants must be equitable, and the costs and benefits of the research should be distributed fairly. actasdermo.orgresearchgate.net This prevents the exploitation of vulnerable populations.

Respect for Persons and Autonomy: All research involving human subjects requires their voluntary and informed consent. actasdermo.orgupenn.edu Participants must be made fully aware of the compound's history and all potential risks. genomicaybioeconomia.org

Any proposal to bring a historically toxic agent back into clinical study would face intense scrutiny from Institutional Review Boards (IRBs). researchgate.net The ethical toxicologist must operate with transparency, integrity, and a primary responsibility to the human and animal subjects involved in the research. researchgate.netnih.gov The decision to proceed must be based on a rigorous, data-driven assessment of the potential benefits versus the known hazards.

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for evaluating Antithermin's biological activity?

- Methodological Answer :

- Step 1 : Define clear objectives (e.g., IC50 determination, cytotoxicity profiling) and select validated assays (e.g., enzyme inhibition, cell viability assays).

- Step 2 : Include controls (positive/negative controls, solvent-only groups) to isolate this compound-specific effects .

- Step 3 : Document all parameters (e.g., concentration ranges, incubation times, temperature) to enable replication. For example:

| Parameter | Example Specification |

|---|---|

| Concentration Range | 0.1 µM – 100 µM |

| Incubation Time | 24–72 hours |

| Cell Line | HEK293 or primary murine macrophages |

Q. What are the best practices for conducting a systematic literature review on this compound's mechanisms of action?

- Methodological Answer :

- Step 1 : Use structured frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to formulate research questions. For example: "How does this compound modulate inflammatory pathways compared to known inhibitors?" .

- Step 2 : Search databases (PubMed, Scopus) with Boolean operators:

("this compound" OR "Compound X") AND ("mechanism" OR "pathway"). - Step 3 : Prioritize primary literature (peer-reviewed articles) over reviews or preprints to ensure data reliability .

- Step 4 : Use citation management tools (Zotero, EndNote) to track sources and avoid redundancy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Lab coat, nitrile gloves, safety goggles, and fume hood use for powder handling .

- Emergency Procedures :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact : Wash with soap/water for 15 minutes; consult a physician.

- Waste Disposal : Follow institutional guidelines for organic solvent disposal.

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy data of this compound across different in vitro models?

- Methodological Answer :

- Step 1 : Conduct a meta-analysis to identify variability sources (e.g., cell line heterogeneity, assay conditions). Use statistical tools (ANOVA, Bland-Altman plots) to quantify discrepancies .

- Step 2 : Replicate experiments under standardized conditions (e.g., identical passage numbers, serum-free media) to isolate confounding variables .

- Step 3 : Validate findings using orthogonal assays (e.g., Western blot for protein quantification alongside ELISA).

Q. What methodological considerations are critical when integrating this compound research with computational modeling approaches?

- Methodological Answer :

- Step 1 : Ensure computational models (e.g., molecular docking, QSAR) are parameterized using experimentally derived data (e.g., binding affinity, solubility) .

- Step 2 : Validate predictions with in vitro assays (e.g., SPR for binding kinetics). Example workflow:

| Computational Step | Experimental Validation |

|---|---|

| Docking simulation | Surface Plasmon Resonance (SPR) |

| ADMET prediction | HepG2 cytotoxicity assay |

- Step 3 : Address interdisciplinary challenges (e.g., data format compatibility) by adopting FAIR standards (Findable, Accessible, Interoperable, Reusable) .

Q. How to optimize experimental parameters for high-throughput screening (HTS) of this compound derivatives?

- Methodological Answer :

- Step 1 : Use factorial design (e.g., 96-well plate optimization) to test variables (e.g., DMSO concentration, incubation time).

- Step 2 : Implement automation (liquid handlers, plate readers) to minimize human error .

- Step 3 : Apply machine learning (e.g., random forest models) to prioritize derivatives with desirable pharmacodynamic profiles .

Data Management & Ethical Considerations

Q. How to ensure compliance with ethical standards when publishing this compound research?

- Methodological Answer :

- Step 1 : Disclose conflicts of interest (e.g., funding sources, patent filings) in the manuscript .

- Step 2 : Deposit raw data (spectra, dose-response curves) in repositories like Zenodo or Figshare .

- Step 3 : Adhere to journal-specific guidelines (e.g., AntiCancer Research’s reproducibility criteria) for method documentation .

Q. What strategies mitigate bias when interpreting this compound's therapeutic potential in preclinical studies?

- Methodological Answer :

- Step 1 : Use blinded data analysis (e.g., third-party statisticians) to reduce confirmation bias .

- Step 2 : Report negative results (e.g., lack of efficacy in certain models) to provide a balanced evidence base .

- Step 3 : Pre-register animal study protocols (e.g., via PREPARE guidelines) to enhance rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.